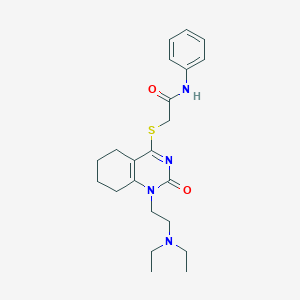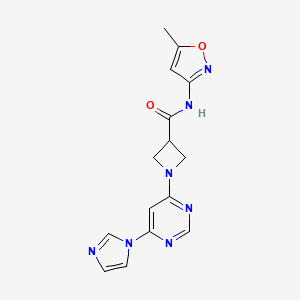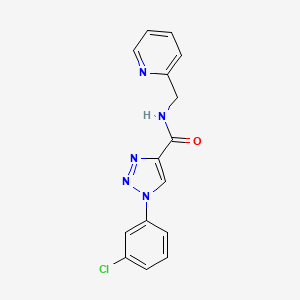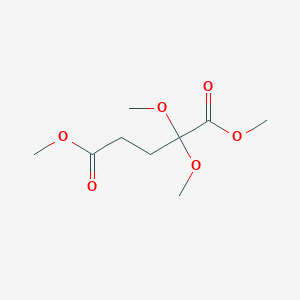
Dimethyl 2,2-dimethoxypentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,2-dimethoxypentanedioate is a chemical compound with the molecular formula C9H16O6 . It is also known by other names such as Dimethyl (2R)-2-methylpentanedioate .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 16 hydrogen atoms, and 6 oxygen atoms . The exact mass is 220.09500 .Applications De Recherche Scientifique
1. Synthesis Processes
Dimethyl 2,2-dimethoxypentanedioate (DMPD) has been used in environmentally friendly synthesis processes. For instance, Pério, Dozias, and Hamelin (1998) demonstrated its reaction with 1,2-ethanediol and analogs to yield protected carbonyls under solvent-free conditions, facilitated by microwave irradiation. This method offers a high-yield, large-scale synthesis option that is more benign to the environment (Pério, Dozias, & Hamelin, 1998).
2. Biomedical Research
DMPD has been involved in various biomedical studies. For example, Lu and Mattson (2001) investigated the impact of dimethyl sulfoxide (a derivative of DMPD) on neuronal cells, noting its ability to suppress glutamate responses and protect against excitotoxic death in hippocampal neurons. This finding highlights the potential therapeutic applications of DMPD derivatives in neurological disorders (Lu & Mattson, 2001).
3. Analytical Chemistry Applications
DMPD derivatives have been employed in the development of sensors. Hassan, Saleh, Abdel Gaber, and Abdel Kream (2003) used a DMPD liver drug as an ionophore in a membrane sensor for barium ions. This application demonstrates the versatility of DMPD in creating sensitive and selective analytical tools (Hassan et al., 2003).
4. Chemical Dehydration in Microscopy
Muller and Jacks (1975) utilized acidified 2,2-dimethoxypropane, related to DMPD, for chemically dehydrating biological tissues for electron microscopy. This method preserves the ultrastructural integrity of various tissues, offering a simpler and quicker alternative to traditional dehydration methods (Muller & Jacks, 1975).
5. Potential in Central Nervous System Trauma
Research by Torre et al. (1975) explored the efficacy of dimethyl sulfoxide, a derivative of DMPD, in various central nervous system injuries. The studies indicated its potential as a beneficial treatment in acute lesions and spinal cord injuries, suggesting a broad scope of application in neurological trauma (Torre et al., 1975).
Orientations Futures
Propriétés
IUPAC Name |
dimethyl 2,2-dimethoxypentanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-12-7(10)5-6-9(14-3,15-4)8(11)13-2/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOXYXADRPCSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

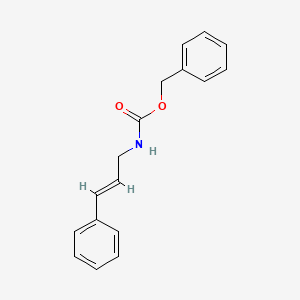
![7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione;hydrochloride](/img/structure/B2798112.png)
![3-(2-methoxyethyl)-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2798117.png)
![2-Trifluoromethylbicyclo[2,2,1]heptane-2-carboxylic acid](/img/structure/B2798120.png)
![2-Cyclopropyl-1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2798121.png)


![N-(4-bromophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2798125.png)
![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2798126.png)
